5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide

Medicinal chemistry Physicochemical profiling Structure-property relationships

5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1831581-43-1, molecular formula C₁₁H₁₅ClN₂O₂S, MW 274.77) is a pyrrolidine-bearing benzenesulfonamide derivative belonging to the broader class of sulfonamide-based enzyme inhibitors. The compound features a 5-chloro-2-methyl-substituted benzene ring connected via a sulfonamide bridge to a pyrrolidin-3-yl moiety bearing a free secondary amine.

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
Cat. No. B14913960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide
Molecular FormulaC11H15ClN2O2S
Molecular Weight274.77 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCNC2
InChIInChI=1S/C11H15ClN2O2S/c1-8-2-3-9(12)6-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3
InChIKeyJZMCMEIOUCDLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1831581-43-1): Identity and Class Positioning for Informed Procurement


5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1831581-43-1, molecular formula C₁₁H₁₅ClN₂O₂S, MW 274.77) is a pyrrolidine-bearing benzenesulfonamide derivative belonging to the broader class of sulfonamide-based enzyme inhibitors. The compound features a 5-chloro-2-methyl-substituted benzene ring connected via a sulfonamide bridge to a pyrrolidin-3-yl moiety bearing a free secondary amine . This structural class has been actively investigated for inhibition of human carbonic anhydrase isoforms [1] and cholinesterases [2]. The compound is commercially available at 98% purity from multiple suppliers for research use only .

Why 5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide Cannot Be Replaced by a Generic Pyrrolidine-Benzenesulfonamide Analog


Generic substitution among pyrrolidine-benzenesulfonamide derivatives is precluded by the precise interplay of three structural features that govern molecular recognition, physicochemical behavior, and synthetic utility. The 5-chloro-2-methyl substitution pattern on the aromatic ring determines the electronic and steric landscape for target binding — meta-chloro substitution has been shown in class-level studies to increase carbonic anhydrase affinity by up to 500-fold compared to non-chlorinated analogs [1]. The free secondary amine on the pyrrolidine ring (pyrrolidin-3-yl, as opposed to N-alkylated or N-acylated variants) provides a critical hydrogen-bond donor and a reactive synthetic handle absent in the closely related 2-chloro-N-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1838937-41-9) . Furthermore, the sulfonamide NH directly attached to the pyrrolidine C3 position — rather than through a methylene spacer — creates a distinct conformational profile that cannot be replicated by homologated analogs .

Direct Comparative Evidence for 5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide Versus Closest Analogs


Hydrogen-Bond Donor Count Distinguishes Target from Its Closest N-Methyl Regioisomer

The target compound, 5-chloro-2-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide, possesses two hydrogen-bond donors (HBDs): the sulfonamide NH and the free pyrrolidine NH . Its closest commercially available structural analog, 2-chloro-N-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1838937-41-9), contains only one HBD because the sulfonamide nitrogen is methylated, eliminating the sulfonamide NH while retaining the pyrrolidine NH . This HBD count difference (2 vs. 1) is not incremental — it fundamentally alters the compound's capacity for bidentate hydrogen-bonding interactions with biological targets and affects aqueous solubility and membrane permeability.

Medicinal chemistry Physicochemical profiling Structure-property relationships

Regiochemical Chlorine Position (5-Chloro vs. 2-Chloro) Predicts Divergent Carbonic Anhydrase Binding Profiles

The target compound bears chlorine at the 5-position (meta relative to the sulfonamide group on the benzene ring), whereas the closest analog places chlorine at the 2-position (ortho) . Published structure-affinity relationship studies on chlorinated benzenesulfonamides demonstrate that a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives increases binding affinity to all carbonic anhydrase isoforms except CA I, with affinity gains reaching up to 500-fold for CA VII and CA XIII compared to non-chlorinated analogs [1]. An ortho-chloro substitution pattern produces a different electronic and steric environment around the sulfonamide zinc-binding group, altering the Zn²⁺ coordination geometry and the inhibitor's orientation within the CA active site [2].

Carbonic anhydrase inhibition Structure-activity relationship Drug design

Free Pyrrolidine NH Enables Direct Derivatization Not Possible with N-Substituted Analogs

The target compound contains a free secondary amine on the pyrrolidine ring (pyrrolidin-3-yl with NH at pyrrolidine position), confirmed by SMILES: Cc1ccc(Cl)cc1S(=O)(=O)NC1CCNC1 . This free amine serves as a reactive nucleophilic handle for diversification reactions — including reductive amination, amide coupling, sulfonylation, and urea formation — without requiring deprotection steps. In contrast, the closest analog 2-chloro-N-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide carries an N-methyl group on the sulfonamide nitrogen, which blocks that position but leaves the pyrrolidine NH available; however, the overall synthetic flexibility is reduced because the sulfonamide NH is no longer available for further functionalization . A broader comparator, the N-substituted derivative 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, has the pyrrolidine nitrogen already functionalized, completely eliminating this synthetic handle .

Synthetic chemistry Medicinal chemistry Library synthesis

Pyrrolidine C3-Attachment via Sulfonamide NH Confers Distinct Conformational Profile vs. Methylene-Spaced Pyrrolidine Analogs

In the target compound, the pyrrolidine ring is connected directly to the sulfonamide nitrogen at the C3 position of the pyrrolidine (SMILES confirms S(=O)(=O)NC1CCNC1) . This direct N–C3 linkage creates a specific torsional profile and spatial relationship between the benzenesulfonamide pharmacophore and the basic pyrrolidine nitrogen. By contrast, analogs such as 3-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide introduce a methylene spacer between the pyrrolidine ring and the sulfonamide, adding rotational degrees of freedom and altering the distance between the sulfonamide zinc-binding group and the pyrrolidine basic center . Molecular docking studies on related pyrrolidine-benzenesulfonamides have demonstrated that the pyrrolidine ring orientation directly influences key active-site interactions, including hydrogen bonding with catalytic residues and hydrophobic packing [1].

Conformational analysis Molecular recognition Drug design

Meta-Chloro Substituent Confers 500-Fold Carbonic Anhydrase Affinity Enhancement in Class-Level SAR

Published structure-affinity relationship data for chlorinated pyrrolidinone-bearing benzenesulfonamides establish that a chloro group at the meta position of the benzenesulfonamide ring (as in the target compound, chlorine at position 5) increases binding affinity across nearly all human carbonic anhydrase isoforms, with the most pronounced effect observed for CA VII and CA XIII — up to a 500-fold affinity gain compared to non-chlorinated analogs [1]. A separate study on pyrrolidinone-based chlorinated benzenesulfonamides demonstrated that hydrazone derivatives of 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited low nanomolar affinity against cancer-associated CA IX (Kd range: 5.0–37 nM) [2]. While direct CA inhibition data for 5-chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide have not been publicly reported, the presence of the 5-chloro-2-methyl substitution pattern places it favorably within this SAR landscape [1][2].

Carbonic anhydrase Enzyme inhibition Structure-activity relationship

Commercially Available Purity (98%) Matches or Exceeds Closest Analogs, Reducing Pre-Assay Purification Burden

The target compound is available at 98% purity from Leyan (Catalog No. 1421385) and from AKSci (Catalog No. 7235EV) . The closest commercially available analog, 2-chloro-N-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide (CAS 1838937-41-9), is also offered at 98% purity by Fluorochem . Both compounds meet the typical ≥95% purity threshold required for biochemical screening without additional purification. However, the target compound's commercial availability from multiple independent suppliers (Leyan, AKSci, Chemsrc) provides supply chain redundancy that the N-methyl analog — available from fewer vendors — does not offer .

Procurement Quality control Assay-ready compounds

Optimal Application Scenarios for 5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Discovery Leveraging Meta-Chloro Affinity Enhancement

The 5-chloro (meta) substitution pattern on the benzenesulfonamide ring predicts elevated binding affinity across multiple carbonic anhydrase isoforms, with class-level SAR demonstrating up to 500-fold affinity gains for CA VII and CA XIII compared to non-chlorinated analogs [1]. This compound is therefore suited as a starting scaffold for medicinal chemistry programs targeting CA VII (neuropathic pain), CA IX/XII (oncology), or CA II (glaucoma). The free pyrrolidine NH provides a synthetic handle for installing selectivity-conferring tail groups via amide coupling or reductive amination, while the sulfonamide NH retains the canonical zinc-binding interaction. Procurement of this compound for CA inhibitor screening programs is supported by its multi-supplier availability at 98% purity .

Parallel SAR Library Synthesis Exploiting Dual Reactive Sites

The compound's two reactive NH sites — the sulfonamide NH and the free pyrrolidine secondary amine — enable orthogonal diversification strategies [1]. Researchers can independently functionalize the pyrrolidine nitrogen (via amide bond formation, sulfonylation, or reductive amination) while retaining the sulfonamide NH for target engagement, or modify the sulfonamide NH while using the pyrrolidine NH for solubility or pharmacokinetic modulation. This dual-vector diversification is not possible with N-methyl or N-alkylated pyrrolidine analogs where one handle is blocked . The direct N–C3 pyrrolidine attachment (3 rotatable bonds) further ensures that elaborated derivatives maintain a relatively constrained conformational profile, potentially reducing entropic binding penalties [1].

Acetylcholinesterase Inhibitor Screening in Neurodegenerative Disease Models

Pyrrolidine-benzenesulfonamide hybrids have demonstrated nanomolar acetylcholinesterase (AChE) inhibition in published studies, with the most potent compound (3b) achieving Ki values of 5.14 ± 0.61 nM against hCA II, and compounds 6a and 6b showing Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM against AChE, respectively [1]. While these data are from structurally related but not identical compounds, the shared pyrrolidine-benzenesulfonamide pharmacophore supports the target compound's suitability for AChE screening panels. The 2-hydrogen-bond-donor profile of the target compound (vs. 1 HBD in N-methyl analogs) may confer differentiated binding kinetics at the AChE peripheral anionic site . Procurement for AChE-focused programs should include the closest N-methyl analog as a critical comparator to isolate the contribution of the sulfonamide NH hydrogen bond.

Chemical Probe Development Requiring High-Purity, Multi-Vendor Starting Material

For academic screening centers and industrial hit-to-lead groups requiring reproducible procurement of building blocks over multi-year projects, the target compound's availability from ≥3 independent suppliers (Leyan, AKSci, Chemsrc) at 98% purity provides supply chain robustness that single-source analogs cannot match [1]. The compound is classified as non-hazardous for transport and is stored long-term in cool, dry conditions [2], making it suitable for compound management workflows in medium-to-high-throughput screening facilities. Its well-defined physicochemical profile (MW 274.77, LogP 1.29, TPSA 58.2 Ų) places it within favorable drug-like chemical space (Lipinski rules compliant) for fragment-based or lead-like screening collections [1].

Quote Request

Request a Quote for 5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.